molecular formula C7H13NO B8745219 1-Cyano-2-ethylbutanol

1-Cyano-2-ethylbutanol

Cat. No.: B8745219
M. Wt: 127.18 g/mol
InChI Key: NOZBWYCZCPHWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyano-2-ethylbutanol can be synthesized through several methods:

Industrial Production Methods

Industrial production of 3-ethyl-2-hydroxypentanenitrile typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-ethylbutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions to oxidize the hydroxyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.

    Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 3-Ethyl-2-oxopentanenitrile.

    Reduction: 3-Ethyl-2-hydroxypentanamine.

    Substitution: 3-Ethyl-2-chloropentanenitrile.

Scientific Research Applications

1-Cyano-2-ethylbutanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-2-hydroxypentanenitrile depends on the specific reaction it undergoes. For example:

    Oxidation: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent.

    Reduction: The nitrile group is reduced by the addition of hydrogen atoms, facilitated by a reducing agent.

    Substitution: The hydroxyl group is replaced by another functional group through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypentanenitrile: Lacks the ethyl group, making it less sterically hindered.

    3-Ethyl-2-oxopentanenitrile: Contains a ketone group instead of a hydroxyl group.

    3-Ethyl-2-chloropentanenitrile: Contains a chloro group instead of a hydroxyl group.

Uniqueness

1-Cyano-2-ethylbutanol is unique due to the presence of both a hydroxyl group and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its ethyl group also provides steric hindrance, which can influence its reactivity and selectivity in certain reactions.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethyl-2-hydroxypentanenitrile

InChI

InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3

InChI Key

NOZBWYCZCPHWOL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-ethyl butyraldehyde (6 g, 60 mmol) in CH2Cl2 (75 mL) was stirred vigorously with a solution of sodium bisulfite (9.4 g, 90 mmol) in water (35 mL). The thick precipitate which had formed was collected by filtration and washed with CH2Cl2 and dried in vacuo. The bisulfite adduct (10 g, 49 mmol) was dissolved in water (60 mL) and to the solution was added sodium cyanide (3.6 g, 73 mmol). The resulting solution was stirred at ambient temperature for 48 h. The mixture was extracted with ether (2×100 mL) and the combined extracts were dried (MgSO4), filtered, and the solvent was removed in vacuo. The residue was purified by flash silica gel column chromatography using a gradient elution of 10%, 12.5%, 15% EtOAc in hexanes. The product-containing fractions were combined to give 1-cyano-2-ethylbutanol as a liquid after removal of the solvents in vacuo (5.0 g; TLC Rf=0.4 (9:1 hexanes:EtOAc); 400 MHz 1H NMR, CDCl3, 4.51 ppm (dd, 1H), 2.45 ppm (d, 1H), 1.4-1.7 ppm (overlapping m, 5H), 0.98 ppm (overlapping t, 6H)).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three

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